1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol is a chemical compound with the molecular formula and a molecular weight of 227.69 g/mol. This compound is notable for its structural features, which include a pyrimidine ring and a pyrrolidine moiety, making it of interest in various fields of chemical research, particularly in medicinal chemistry and agrochemicals. The compound's InChI key is UHBSEOGSMYASMK-UHFFFAOYSA-N, and its canonical SMILES representation is CC(C1CCN(C1)C2=CC(=NC=N2)Cl)O .
The synthesis of 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol typically involves several steps that can be adapted based on the desired derivatives. A common approach includes:
The molecular structure of 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol can be described as follows:
The chemical reactivity of 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol can be explored through various reaction pathways:
The mechanism of action for compounds like 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol often involves:
The physical and chemical properties of 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol include:
Property | Value |
---|---|
Appearance | Powder |
Melting Point | Not specified |
Storage Temperature | 4 °C |
Solubility | Soluble in polar solvents |
Stability | Stable under recommended storage conditions |
These properties indicate that the compound is likely stable under standard laboratory conditions but should be handled with care due to its potential biological activity .
The applications of 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol are diverse:
This comprehensive analysis highlights the significance of 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol in both scientific research and practical applications across multiple fields.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2